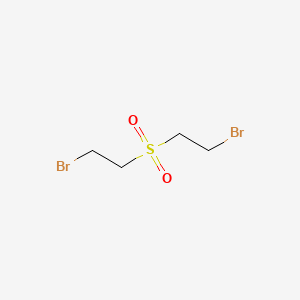

Sulfone, bis(2-bromoethyl)

Description

Significance of Organosulfur Compounds in Modern Organic Synthesis

Organosulfur compounds, organic compounds containing a carbon-sulfur bond, are of paramount importance in the field of modern organic synthesis. taylorandfrancis.com Their significance stems from their wide-ranging presence in nature, their diverse applications in medicinal and agricultural chemistry, and their unique reactivity which makes them valuable intermediates and reagents. taylorandfrancis.comnih.gov Nature abounds with these compounds; for instance, the amino acids cysteine and methionine, the antibiotic penicillin, and the flavor compound allicin (B1665233) found in garlic all contain sulfur. wikipedia.org

In the realm of chemical research, organosulfur compounds are utilized as versatile building blocks for creating new and complex molecules. nih.govbritannica.com The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry. nih.gov Functional groups such as thiols, sulfides, disulfides, sulfoxides, and sulfones each exhibit distinct chemical properties and reactivity. taylorandfrancis.combritannica.com This versatility allows chemists to employ organosulfur compounds in a wide array of chemical transformations. Furthermore, many organosulfur compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers. taylorandfrancis.com

Strategic Importance of Bis(2-bromoethyl) Sulfone as a Versatile Synthetic Intermediate

Among the vast family of organosulfur compounds, bis(2-bromoethyl) sulfone holds a position of strategic importance as a versatile synthetic intermediate. Its utility lies in its bifunctional nature, possessing two reactive bromoethyl groups attached to a central sulfonyl moiety. The sulfone group is a flexible functional group that can act as a nucleophile or an electrophile depending on the reaction conditions. nih.gov

The presence of the two bromine atoms, which are excellent leaving groups, allows for a variety of nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups, making bis(2-bromoethyl) sulfone a valuable precursor for the synthesis of more complex molecules. For example, it can be used in the preparation of heterocyclic compounds and other molecules with unique architectures. The reactivity of the C-Br bonds, coupled with the stability and specific electronic properties of the sulfone group, makes bis(2-bromoethyl) sulfone a key building block for constructing larger, more intricate molecular frameworks.

Properties of Bis(2-bromoethyl) Sulfone and Related Compounds

The following table summarizes some of the key physical and chemical properties of bis(2-bromoethyl) sulfone and a related compound, bis(2-bromoethyl) ether.

| Property | Bis(2-bromoethyl) Sulfone | Bis(2-bromoethyl) Ether |

|---|---|---|

| Molecular Formula | C4H8Br2O2S | C4H8Br2O sigmaaldrich.com |

| Molecular Weight | 295.98 g/mol | 231.91 g/mol sigmaaldrich.com |

| Appearance | Data not available | Liquid sigmaaldrich.com |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | 1.845 g/cm³ wikipedia.org |

| CAS Number | 3488-01-3 | 5414-19-7 sigmaaldrich.comwikipedia.org |

Detailed Research Findings

Research into bis-sulfone compounds has revealed their potential in various chemical applications. nih.govnih.gov The synthesis of bis-sulfones is often achieved through the oxidation of the corresponding bis-sulfides under mild reaction conditions. nih.gov This method provides a straightforward route to these valuable compounds.

The reactivity of bis(2-bromoethyl) sulfone is dominated by the two bromoethyl groups. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the cornerstone of its utility as a synthetic intermediate.

For instance, the reaction of bis(2-bromoethyl) sulfone with amines, alcohols, or thiols would lead to the corresponding bis(aminoethyl), bis(alkoxyethyl), or bis(thioethyl) sulfones, respectively. These reactions would proceed via a standard S_N2 mechanism. The sulfone group, being strongly electron-withdrawing, can also activate the adjacent methylene (B1212753) protons, making them acidic enough to be removed by a strong base. This would generate a carbanion that could then participate in a variety of carbon-carbon bond-forming reactions.

The versatility of the sulfone group itself also contributes to the rich chemistry of bis(2-bromoethyl) sulfone. nih.gov Depending on the reagents and reaction conditions, the sulfone moiety can be involved in various transformations, further expanding its synthetic potential. The combination of two reactive alkyl halide functionalities with a stable and synthetically versatile sulfone core makes bis(2-bromoethyl) sulfone a powerful tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2S/c5-1-3-9(7,8)4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASUZIAETLGSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227041 | |

| Record name | Bis(2-bromoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-67-6 | |

| Record name | 1,1′-Sulfonylbis[2-bromoethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(2-bromoethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(2-bromoethyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-bromoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-bromoethanesulfonyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis 2 Bromoethyl Sulfone and Analogous Sulfone Structures

Direct Synthesis Routes for Bis(2-bromoethyl) Sulfone Precursors

The direct construction of symmetrical sulfones, such as bis(2-bromoethyl) sulfone, can be efficiently achieved from corresponding alkyl halides. A notable one-pot procedure utilizes sodium hydroxymethanesulfinate, also known as Rongalite, as a sulfoxylate (B1233899) dianion (SO₂²⁻) source. wiley.com This method is effective for preparing symmetrical sulfones by reacting alkyl bromides with Rongalite in the presence of a base and a phase-transfer catalyst. wiley.com

The reaction typically involves the nucleophilic displacement of the bromide by the hydroxymethanesulfinate anion. This is followed by the base-mediated elimination of formaldehyde, which generates a sulfinate intermediate. This intermediate then acts as a nucleophile for a second alkylation step with another molecule of the alkyl bromide, yielding the symmetrical sulfone. wiley.com For instance, the treatment of various alkyl bromides with Rongalite, potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a solvent like dimethylformamide (DMF) produces the corresponding symmetrical sulfones in good yields. wiley.com

Table 1: Synthesis of Symmetrical Sulfones using Rongalite This table is interactive. Users can sort and filter the data.

| Alkyl Bromide | Product | Yield | Reference |

|---|---|---|---|

| 1,8-Bis(bromomethyl)naphthalene | Naphtho[1,8-cd]thiochene-S,S-dioxide | Good | wiley.com |

Indirect Synthesis of Sulfones through Controlled Oxidation Processes

The oxidation of thioethers is the most common and versatile route to sulfones. jchemrev.comacsgcipr.org This transformation involves a two-step oxidation, first to a sulfoxide (B87167) and subsequently to the sulfone. Achieving high selectivity for the sulfone product often requires careful control of reaction conditions and the use of specific catalytic systems.

A variety of heterogeneous and homogeneous catalysts have been developed to facilitate the selective oxidation of thioethers to sulfones, frequently using hydrogen peroxide (H₂O₂) as a green and accessible oxidant. rsc.orgbeilstein-journals.org

Heterogeneous Catalysis : Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been demonstrated as efficient, recyclable nanocatalysts for the direct oxidation of alkyl and aryl sulfides to sulfones with 30% H₂O₂ under solvent-free conditions at room temperature. rsc.org Similarly, Amberlyst 15, a solid acid resin, effectively catalyzes the complete oxidation of thioanisole (B89551) to its sulfone using H₂O₂ in the presence of acetic acid. researchgate.net Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have also been reported as highly efficient and selective catalysts for this transformation, functioning even in the absence of light. cdmf.org.br The titanium silicalite-1 (TS-1) zeolite is another effective catalyst for the H₂O₂-based oxidation of thioethers, where the subsequent oxidation of the intermediate sulfoxide to the sulfone is only observed in the catalyzed reaction. rsc.orgresearchgate.net

Homogeneous Catalysis : Tetra-(tetraalkylammonium) octamolybdate catalysts are effective in the selective oxidation of various sulfides to sulfones with aqueous H₂O₂ under mild conditions. researchgate.net

Table 2: Catalytic Systems for the Oxidation of Sulfides to Sulfones This table is interactive. Users can sort and filter the data.

| Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| MWCNTs-COOH | 30% H₂O₂ | Solvent-free, room temp, recyclable | rsc.org |

| Amberlyst 15 / Acetic Acid | H₂O₂ | Complete conversion to sulfone | researchgate.net |

| α-Ag₂WO₄ / NiWO₄ | H₂O₂ | High selectivity, mild conditions, functions in darkness | cdmf.org.br |

| TS-1 Zeolite | H₂O₂ | Catalyzes sulfoxide to sulfone step | rsc.orgresearchgate.net |

The oxidation of sulfides to sulfones is traditionally viewed as a sequential process where the sulfide (B99878) is first oxidized to a sulfoxide, which is then oxidized further to the sulfone. acs.org However, detailed mechanistic studies have revealed more complex pathways.

When using dioxiranes as oxidants, particularly the highly electrophilic methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), sulfones can be the major product even when the sulfide is present in large excess. acs.org This observation challenges the simple sequential model. A more general mechanism has been proposed that involves the initial formation of a zwitterionic intermediate between the sulfide and the oxidant. acs.org This intermediate can then undergo a reversible cyclization to form a hypervalent sulfur species (a sulfurane intermediate). acs.org The decomposition of this hypervalent intermediate can directly yield the sulfone, bypassing the free sulfoxide stage. The classical sequential mechanism is considered a specific case where the initial zwitterionic intermediate decomposes to the sulfoxide before it can cyclize. acs.org

In other systems, such as the oxidation catalyzed by α-Ag₂WO₄ and NiWO₄, the mechanism is proposed to involve hydroxyl radicals (•OH) and singlet oxygen (¹O₂) as redox mediators in a two-step process. cdmf.org.br For oxidations using H₂O₂ with MWCNTs-COOH, an oxygen transfer mechanism is suggested. rsc.org

Emerging Approaches in Sulfone Synthesis

Recent advancements in synthetic methodology have introduced novel and powerful strategies for constructing sulfone-containing molecules, including halosulfonylation and radical-mediated reactions.

Halosulfonylation enables the simultaneous introduction of a sulfonyl group and a halogen atom across a C-C multiple bond, providing direct access to β-halovinyl and β-halo sulfones. rsc.org These products are valuable synthetic intermediates. scispace.com

Several methods have been developed for the bromosulfonylation of alkynes and alkenes:

Iron-Mediated Halosulfonylation : Terminal alkynes can be converted to (E)-β-bromo vinylsulfones with high regio- and stereoselectivity using sulfonylhydrazides as the sulfonyl source and iron(III) bromide (FeBr₃) as the halide source in the presence of tert-butyl hydroperoxide (TBHP). acs.orgorganic-chemistry.org A range of functional groups are tolerated in this process. rsc.org

Metal-Free Bromosulfonylation : A metal-free approach utilizes sodium arylsulfinates and N-bromosuccinimide (NBS) for the bromosulfonylation of terminal alkynes. In this reaction, NBS serves as both a bromine source and a trigger for the difunctionalization. rsc.orgscispace.com

Three-Component Reactions : An unusual halosulfonylation of olefins has been achieved through a three-component reaction of olefins, p-tosylhydrazones, and NBS without any additional catalyst or base, proceeding through a free radical mechanism to yield β-bromo sulfones. researchgate.net

Table 3: Selected Methods for Bromosulfonylation This table is interactive. Users can sort and filter the data.

| Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| Terminal Alkyne | Sulfonylhydrazide, FeBr₃, TBHP | (E)-β-Bromo vinylsulfone | rsc.orgacs.org |

| Terminal Alkyne | Sodium arylsulfinate, NBS | β-Bromovinyl sulfone | rsc.orgscispace.com |

Radical chemistry offers unique pathways for C-S bond formation, enabling the synthesis of complex sulfones under mild conditions. rsc.orgresearchgate.net

Sulfonylation Relay Reactions : A radical-mediated sulfonylation relay between alkyl alkynes/alkenes and electron-deficient alkenes has been developed using sodium dithionite (B78146) (Na₂S₂O₄). rsc.org In this process, Na₂S₂O₄ acts as both a convenient SO₂ source and an electron donor, eliminating the need for metal catalysts or external reductants. The reaction proceeds via a radical pathway to produce highly selective (Z)-vinyl and alkyl sulfones. rsc.org

Photocatalytic and Mediated Radical Reactions : Visible-light photocatalysis allows for the radical-radical cross-coupling of sulfonyl chlorides with various trifluoroborate salts (allyl, benzyl, vinyl, and aryl) to synthesize sulfones with diverse structures. researchgate.net Another approach involves a silver-mediated radical process of β-keto sulfones to construct 2,3-diacyl trisubstituted furans. rsc.org Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols has also been developed as a method to access vinyl sulfides. nih.gov

These emerging radical methods demonstrate high functional group tolerance and often proceed under mild conditions, expanding the toolkit for sulfone synthesis. rsc.orgresearchgate.net

Palladium-Catalyzed Sulfonylation Strategies

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-sulfur bonds. nih.govrsc.org These methods often utilize sulfur dioxide (SO₂) or its surrogates to introduce the sulfonyl group, enabling the synthesis of a diverse array of sulfonyl-containing compounds. nih.govrsc.orgresearchgate.net

Recent progress in palladium-catalyzed sulfonylation via SO₂ insertion has enabled the direct difunctionalization of SO₂, providing efficient access to structurally diverse sulfones. nih.govrsc.orgresearchgate.netrsc.orgresearcher.life One notable strategy involves a three-component coupling reaction that combines aryl halides, a SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane (DABCO)•(SO₂)₂ (DABSO), and various electrophiles. rsc.orgresearchgate.net For instance, Willis and co-workers developed a palladium-catalyzed process where aryl halides react with DABSO and N,N-dialkylhydrazines to form N',N'-dialkyl aminosulfonamides. These intermediates can then be converted to sulfinates in situ, which subsequently react with electrophiles to yield the desired sulfones. rsc.org

Another approach involves the palladium-catalyzed coupling of aryl lithium species and aryl, heteroaryl, or alkenyl (pseudo)halides with SO₂ provided by DABSO. nih.gov The use of an electron-poor XantPhos-type ligand has been shown to significantly improve yields in these reactions. nih.gov Furthermore, palladium catalysis has been successfully employed for the one-step synthesis of symmetrical diaryl sulfones from aryl halides using potassium metabisulfite (B1197395) (K₂S₂O₅) as a safe and easy-to-handle SO₂ surrogate. oup.comoup.com This method avoids the need for organometallic substrates or iodonium (B1229267) salts. oup.com

The substrate scope for these reactions is broad. For example, palladium-catalyzed three-component synthesis of sulfones from (hetero)arylboronic acids, potassium metabisulfite, and unactivated alkyl halides proceeds under mild conditions. wiley.com Mechanistic studies suggest the in situ formation of a palladium sulfinate complex which then reacts with the alkyl halide. wiley.comthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Sulfonylation Reactions This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | SO₂ Source | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | K₂S₂O₅ | Aryl Halides | Symmetrical Diaryl Sulfones | oup.comoup.com |

| Palladium Catalyst | DABSO | Aryl Halides, Hydrazines, Electrophiles | Diverse Sulfones | rsc.org |

| Palladium Catalyst / XantPhos-type ligand | DABSO | Aryl Lithium, Aryl/Alkenyl (pseudo)halides | Aryl/Alkenyl Sulfones | nih.gov |

| Palladium Catalyst | K₂S₂O₅ | (Hetero)arylboronic acids, Alkyl Halides | (Hetero)aryl Alkyl Sulfones | wiley.com |

| PdCl₂(PPh₃)₂ | Dimethyl Sulfite | Alkyl Halides | Methyl Sulfones | organic-chemistry.org |

Synthesis from Sulfinate Salts and Related Precursors

The alkylation of sulfinate salts represents a classical and highly effective method for sulfone synthesis. thieme-connect.com Sulfinate salts, being nucleophilic, readily react with electrophiles such as alkyl halides to form sulfones. thieme-connect.com The synthesis of bis(2-bromoethyl) sulfone can be envisaged through the reaction of an appropriate sulfinate precursor with two equivalents of a 2-bromoethylating agent. A common procedure involves the S-alkylation of a sulfinate salt, such as sodium benzenesulfinate, with an alkyl halide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

The scope of this method is extensive, allowing for the preparation of a wide variety of sulfones. thieme-connect.com However, a limitation can be the availability of the required sulfinate salts. thieme-connect.com To circumvent this, methods have been developed for the in situ generation of sulfinates. Organozinc reagents, for example, can react with SO₂ surrogates like DABSO to form zinc sulfinate salts, which are then alkylated in situ with alkyl halides. bohrium.com This approach tolerates a wide range of functional groups relevant to medicinal chemistry. bohrium.com

Furthermore, sulfinic acids and their salts can be generated from sulfone-substituted benzothiazole (B30560) derivatives under mild conditions, avoiding the need for oxidation. organic-chemistry.org This method also allows for one-pot syntheses of sulfones. organic-chemistry.org The reaction of alcohols with sodium arenesulfinates, promoted by trimethylsilyl (B98337) chloride, has also been explored for the synthesis of sulfones, challenging previous mechanistic assumptions. researchgate.net

Table 2: Synthesis of Sulfones from Sulfinate Precursors This table is interactive. You can sort and filter the data.

| Sulfinate Precursor | Reagent | Key Features | Product | Reference |

|---|---|---|---|---|

| Sodium benzenesulfinate | 2-bromoethyl bromide | S-Alkylation in DMSO | Phenyl 2-bromoethyl sulfone (analog) | |

| Organozinc reagents | DABSO, Alkyl Halides | In situ generation of zinc sulfinate | Mixed dialkyl and alkyl aryl sulfones | bohrium.com |

| Sulfone-substituted benzothiazoles | Reducing agents | Mild, oxidation-free | Sulfones | organic-chemistry.org |

| Alcohols, Sodium arenesulfinates | Trimethylsilyl chloride | Dehydroxylative sulfonylation | Sulfones | researchgate.net |

| Aryl Halides | SMOPS (Sodium 3-methoxy-3-oxopropane-1-sulfinate) | Modular synthesis, avoids harsh conditions | Aryl sulfinic acid salts (precursors to sulfones) | researchgate.net |

Sustainable and Green Chemistry Methodologies in Sulfone Production

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for sulfone synthesis. nih.gov These methodologies aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Photocatalysis: Visible-light-induced organic synthesis has emerged as a green and cost-effective tool. mdpi.com For instance, the synthesis of β-keto sulfones has been achieved using commercially available phenylacetylenes or ketones and sodium sulfinates, with graphitic carbon nitride (g-C₃N₄) acting as a recyclable heterogeneous photocatalyst under blue light irradiation. rsc.org This metal- and base-free method offers advantages such as recyclability of the catalyst and broad substrate compatibility. rsc.org

Biocatalysis: The use of microorganisms and enzymes for chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. Several strains of fungi, such as Aspergillus ochraceus and Penicillium funiculosum, have demonstrated excellent biocatalytic activity for the oxidation of sulfides to their corresponding sulfones in high yields. researchgate.netresearchgate.netorientjchem.org This biocatalytic route operates under mild conditions in aqueous buffer, representing a significant step towards sustainable sulfone production. researchgate.netresearchgate.netorientjchem.org Kinetic resolution of racemic sulfoxides through asymmetrical reduction to sulfides or oxidation to sulfones using biocatalysts is another attractive green approach for preparing chiral sulfoxides and sulfones. frontiersin.org

Ultrasound-Assisted Synthesis: Sonication provides a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. wiley.comwiley.comnih.gov The synthesis of various sulfone derivatives, including β-keto-sulfones and 1,2,3-triazoles coupled with diaryl sulfones, has been successfully achieved under ultrasound irradiation. wiley.comwiley.comunit.nonih.gov This technique is considered a processing aid that promotes energy conservation and waste minimization. wiley.comwiley.com

Green Solvents and Reagents: The replacement of volatile and toxic organic solvents is a key goal of green chemistry. Deep eutectic solvents (DESs) have been used as sustainable media for multicomponent sulfonylation reactions to synthesize (hetero)aryl sulfones, offering advantages like recyclability and low cost. rsc.org Water has also been employed as a solvent for the green synthesis of sulfones. For example, a method for synthesizing sulfones from thioethers uses Selectfluor™ with water as the oxygen source. sioc-journal.cn

Table 3: Green and Sustainable Methodologies for Sulfone Synthesis This table is interactive. You can sort and filter the data.

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Photocatalysis | Recyclable g-C₃N₄ catalyst, visible light | Synthesis of β-keto sulfones | rsc.org |

| Biocatalysis | Fungal oxidation (Aspergillus ochraceus) | Oxidation of sulfides to sulfones | researchgate.netresearchgate.netorientjchem.org |

| Ultrasound-Assisted | Reduced reaction times, higher yields | Synthesis of β-keto-sulfones | wiley.comwiley.com |

| Green Solvents | Deep Eutectic Solvents (DESs) | Multicomponent sulfonylation | rsc.org |

| Green Reagents | Water as oxygen source with Selectfluor™ | Oxidation of thioethers to sulfones | sioc-journal.cn |

Formation of Symmetrical Sulfones via Alternative Reagents

While many synthetic methods are designed for unsymmetrical sulfones, the efficient synthesis of symmetrical sulfones is also of great importance. One of the most convenient one-step methods for preparing symmetrical diaryl sulfones involves the palladium-catalyzed reaction of aryl halides with a sulfur dioxide surrogate, such as potassium metabisulfite (K₂S₂O₅). oup.comoup.com This approach is notable for its operational simplicity and the use of readily available starting materials. oup.com The reaction is catalyzed by a palladium complex, often with a bulky phosphine (B1218219) ligand like P(t-Bu)₃, which helps to minimize the formation of biaryl byproducts. oup.com

An alternative to palladium catalysis for symmetrical sulfoxide synthesis involves the use of sulfenate ions. Tetrahydro-4H-thiopyran-4-one 1-oxide has been reported as a source of a bis-sulfenate anion, which can undergo a double palladium-catalyzed cross-coupling reaction with aryl iodides to produce symmetrical biarylsulfoxides. mdpi.com Although this method produces sulfoxides, it highlights the use of alternative sulfur-containing reagents for symmetrical structures, and similar strategies could potentially be adapted for sulfone synthesis.

Traditional methods, such as the Friedel-Crafts sulfonylation of arenes, can also lead to symmetrical sulfones, particularly when the arene is used in excess. However, these methods often suffer from harsh conditions and regioselectivity issues. thieme-connect.com Newer methods offer milder conditions and greater control. For instance, the one-pot synthesis of symmetrical diaryl sulfones from arenes, a persulfate salt, trifluoromethanesulfonic acid, and trifluoroacetic acid anhydride (B1165640) has been reported. thieme-connect.com

Table 4: Methods for the Synthesis of Symmetrical Sulfones This table is interactive. You can sort and filter the data.

| Method | Reagents | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed One-Step Synthesis | Aryl Halides, K₂S₂O₅, Pd(OAc)₂/P(t-Bu)₃ | Convenient, no organometallic substrate needed | Symmetrical Diaryl Sulfones | oup.comoup.com |

| One-Pot Synthesis | Arenes, Persulfate salt, TfOH, TFAA | Direct from arenes | Symmetrical Diaryl Sulfones | thieme-connect.com |

| Double Cross-Coupling (for sulfoxides) | Aryl Iodides, Tetrahydro-4H-thiopyran-4-one 1-oxide, Pd catalyst | Use of a bis-sulfenate synthon | Symmetrical Biarylsulfoxides | mdpi.com |

Applications of Bis 2 Bromoethyl Sulfone As a Core Building Block in Advanced Chemical Synthesis

Construction of Complex Organic Molecules

The high reactivity of the two primary bromine atoms in bis(2-bromoethyl) sulfone makes it an excellent electrophilic substrate for creating diverse and complex molecular structures. Its utility spans the synthesis of specifically functionalized sulfone derivatives and the formation of various heterocyclic systems.

Design and Synthesis of Functionalized Sulfone Derivatives

The primary bromoethyl groups of bis(2-bromoethyl) sulfone are highly susceptible to nucleophilic substitution, primarily through SN2 mechanisms. This reactivity allows for the straightforward synthesis of symmetrically functionalized sulfone derivatives by reacting it with a variety of nucleophiles. The bifunctional nature of the compound makes it an ideal crosslinking agent or a scaffold for introducing the stable, electron-withdrawing sulfone moiety into larger molecules.

Key synthetic transformations include:

Reaction with Hydroxide (B78521) Ions: Treatment with sodium hydroxide results in the substitution of both bromine atoms to yield the corresponding diol, bis(2-hydroxyethyl) sulfone.

Reaction with Amines: Primary amines can displace the bromine atoms to form bis(2-aminoethyl) sulfone derivatives, which are valuable precursors for other complex molecules, including polyamides.

Reaction with Thiols: Thiol-containing nucleophiles react to generate bis(2-thioethyl) sulfone compounds.

These fundamental reactions highlight the role of bis(2-bromoethyl) sulfone as a precursor to a variety of derivatives with tailored functionalities.

Table 1: Synthesis of Functionalized Derivatives from Bis(2-bromoethyl) Sulfone

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Bis(2-hydroxyethyl) sulfone |

| Amine | Ammonia (NH₃) or Primary Amines (R-NH₂) | Bis(2-aminoethyl) sulfone derivatives |

Utilization in Heterocycle Synthesis (General Pathways)

Bis(2-bromoethyl) sulfone and its closely related sulfonium (B1226848) salt derivatives are effective agents for the synthesis of heterocyclic compounds. acs.org A common pathway involves the in situ generation of a vinylsulfonium salt, which then undergoes a cyclization reaction with a suitable dinucleophile. acs.orgbris.ac.uk This method provides a versatile route to various saturated heterocycles, which are significant structural motifs in medicinal chemistry. acs.orgbris.ac.uk

General pathways for heterocycle formation include:

Synthesis of Morpholines and Thiomorpholines: Reaction with β-amino alcohols or β-amino thiols yields six-membered heterocycles like morpholines and thiomorpholines. The process is initiated by the nucleophilic attack of the amine, followed by an intramolecular cyclization by the hydroxyl or thiol group. acs.org

Synthesis of Piperazines and Diazepines: Using diamines as the nucleophile allows for the construction of piperazines (from 1,2-diamines) and 1,4-diazepines (from 1,3-diamines). acs.org

Formation of Fused Bicyclic Systems: Tandem reactions involving Michael addition followed by cyclization can produce strained, fused bicyclic systems like epoxy-pyrrolidines and epoxy-piperidines. bris.ac.uk These structures are valuable intermediates for accessing more complex targets, such as the core structure of mitomycin antibiotics. bris.ac.uk

This methodology demonstrates the utility of the bromoethyl sulfone framework in annulation reactions to build diverse and medicinally relevant heterocyclic scaffolds. acs.orgbris.ac.uk

Polymer Chemistry and Materials Science Applications

In polymer chemistry, the bifunctionality of bis(2-bromoethyl) sulfone allows it to act as a monomer or a crosslinking agent for the synthesis of advanced materials. The incorporation of the sulfone group into polymer backbones can enhance properties such as thermal stability, flame retardancy, and proton conductivity.

Monomer for Sulfone-Containing Polymer Systems

Bis(2-bromoethyl) sulfone can participate in various polymerization reactions to create novel sulfone-containing polymers. Its two reactive bromoethyl ends enable it to connect with other difunctional monomers in polycondensation or polyaddition reactions. For instance, it can be copolymerized with acrylates to create polymers with improved flame retardancy due to the synergistic effect of bromine and sulfone groups. Furthermore, the polarity of the sulfone group can be exploited in materials like polymer electrolytes for fuel cells, where it can help anchor water molecules and enhance proton conductivity.

Poly(arylene ether sulfone) Synthesis

While classic poly(arylene ether sulfone)s (PAES) are typically synthesized via nucleophilic aromatic substitution (SNAr) between an activated aryl dihalide (like 4,4'-dichlorodiphenyl sulfone) and a bisphenolate, bis(2-bromoethyl) sulfone offers an alternative route to produce poly(ether sulfone) structures. nsf.govrsc.orggoogle.com

Instead of an SNAr reaction, the aliphatic bromine atoms of bis(2-bromoethyl) sulfone react with bisphenols (e.g., Bisphenol A) via a Williamson ether synthesis-type polycondensation. In this step-growth polymerization, the bisphenolate acts as a dinucleophile, displacing the bromide leaving groups to form ether linkages. The resulting polymer architecture consists of alternating bisphenol and ethyl sulfone units connected by ether bonds:

[-O-Ar-O-(CH₂)₂-SO₂-(CH₂)₂-]n

This approach creates a distinct class of poly(ether sulfone)s characterized by aliphatic ether segments, differing from the wholly aromatic backbone of traditional PAES. These materials combine the properties of the aromatic bisphenol with the flexible, polar ethyl sulfone linker.

Polyester (B1180765) and Polyamide Architectures Incorporating Sulfone Units

The versatility of bis(2-bromoethyl) sulfone extends to the synthesis of other important classes of polymers, such as polyesters and polyamides, through simple chemical modifications.

Polyester Architectures: To incorporate the sulfone moiety into polyesters, bis(2-bromoethyl) sulfone is first converted to its diol derivative, bis(2-hydroxyethyl) sulfone. This diol can then serve as a monomer in a polycondensation reaction with a dicarboxylic acid or its more reactive diacyl chloride derivative. nih.gov The resulting polyester features the sulfone group within its backbone, which can impart increased thermal stability and modify the material's physical properties compared to standard polyesters.

Polyamide Architectures: For the synthesis of sulfone-containing polyamides, bis(2-bromoethyl) sulfone is first transformed into its diamine derivative, bis(2-aminoethyl) sulfone. This diamine can then undergo polycondensation with a dicarboxylic acid or diacyl chloride. nih.govmdpi.com This reaction forms amide linkages, creating a polyamide with the sulfone group integrated into the polymer chain. Such polymers are of interest for applications requiring high-performance materials with enhanced thermal and chemical resistance. nih.govacs.org

Hyperbranched Polymer Architectures Utilizing Sulfone Linkages

The synthesis of hyperbranched polymers, a significant class of dendritic polymers, has garnered considerable attention due to their distinct three-dimensional architecture, numerous functional end groups, and unique physical properties like low viscosity and high solubility. uc.eduuc.pt These characteristics make them highly desirable for a range of applications, including coatings, additives, and drug delivery systems. researchgate.netresearchgate.net Hyperbranched polymers are typically synthesized through one-pot reactions, which, while offering ease of preparation, results in products with a distribution in molar mass and branching. uc.edu

One of the synthetic strategies to create hyperbranched polymers involves the polyaddition of A2 and B2 type monomers, sometimes in combination with a BB'2 type monomer. researchgate.net In this context, bis(2-bromoethyl) sulfone can be envisioned as a key A2 type monomer, where the two bromoethyl groups provide the reactive sites for polymerization. The sulfone linkage is integral to the polymer backbone, influencing its thermal properties and solubility. researchgate.net

An example of a similar system involves the reaction of divinylsulfone (an A2 monomer) with N-ethylethylenediamine and piperazine (B1678402) (B2 and BB'2 monomers, respectively) to form hyperbranched copoly(sulfone-amine)s. researchgate.net The reaction proceeds through the rapid addition of the secondary amino groups to the vinyl groups, creating an intermediate that can further polymerize into a hyperbranched structure. researchgate.net The resulting polymers can exhibit semi-crystalline behavior depending on the monomer feed ratios. researchgate.net

The properties of hyperbranched polymers are significantly influenced by their terminal functional groups. uc.pt For instance, polymers with bromo-terminal groups, which would result from using an excess of a bromo-containing monomer like bis(2-bromoethyl) sulfone, can be further functionalized. These terminal groups can be converted to other functionalities to control solubility and thermal characteristics or used as multifunctional initiators for the synthesis of star polymers through techniques like ring-opening polymerization. researchgate.net

Table 1: Synthetic Approaches to Hyperbranched Polymers

| Monomer Type | Polymerization Method | Resulting Polymer | Key Features |

| ABx | Step-growth polymerization | Hyperbranched Polyesters/Polyamides | One-pot synthesis, control over end-group functionality. uc.pt |

| A2 + B3 | Polycondensation | Hyperbranched Polyurethanes | Allows control over segment length and thermal properties. researchgate.net |

| A2 + B2 + BB'2 | Polyaddition | Hyperbranched Copoly(sulfone-amine)s | Can produce semi-crystalline materials. researchgate.net |

Role as a Crosslinking Agent in Polymeric Network Formation

Crosslinking is a fundamental process in polymer chemistry that involves the formation of chemical or physical bonds between polymer chains, creating a three-dimensional network. ebeammachine.comchempoint.com This network structure significantly enhances the material's properties, including rigidity, strength, thermal stability, and chemical resistance. ebeammachine.comchempoint.com Crosslinking agents are molecules that facilitate the formation of these bonds. chempoint.com

Bis(2-bromoethyl) sulfone, with its two reactive bromoethyl groups, is a prime candidate to act as a chemical crosslinking agent. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions (SN2). This reactivity allows it to form covalent bonds with nucleophilic sites present on polymer chains, such as those containing amine or thiol groups.

The crosslinking process transforms the properties of the original polymer. The formation of a stable, interconnected network restricts the movement of individual polymer chains, leading to increased rigidity and resistance to deformation under stress. chempoint.com This is particularly valuable in applications requiring durable materials. ebeammachine.com Furthermore, the covalent bonds introduced by the crosslinker enhance the thermal stability of the polymer network, making the material more resistant to heat. chempoint.com The resulting crosslinked polymers also exhibit improved chemical resistance, as the network structure protects against degradation in harsh environments. ebeammachine.com

The effectiveness of bis(2-bromoethyl) sulfone as a crosslinking agent is attributed to the electron-withdrawing nature of the sulfone group, which enhances the reactivity of the bromoethyl groups towards nucleophilic attack. Kinetic studies have shown that the substitution rates are faster compared to simple aliphatic bromides. The choice of solvent and temperature can be optimized to control the crosslinking reaction. For instance, polar aprotic solvents like DMF at temperatures between 60–80°C can facilitate these reactions.

Table 2: Effects of Crosslinking on Polymer Properties

| Property | Before Crosslinking | After Crosslinking | Rationale |

| Rigidity & Strength | Lower | Higher | Interconnected network restricts chain mobility and distributes stress. chempoint.com |

| Thermal Stability | Lower | Higher | Strong covalent crosslinks increase resistance to thermal decomposition. ebeammachine.comchempoint.com |

| Chemical Resistance | Lower | Higher | Network structure prevents chain degradation from chemical attack. ebeammachine.com |

| Solubility | Soluble | Insoluble (may swell) | Covalent network prevents dissolution. |

Advanced Polymerization Techniques Utilizing Bis(2-bromoethyl) Sulfone Functionality, e.g., Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. mdpi.comsigmaaldrich.com A key component of ATRP is the initiator, which is typically an organic halide. cmu.edu The bromo groups in bis(2-bromoethyl) sulfone make it a suitable candidate to function as an initiator or be incorporated into an initiator for ATRP.

In ATRP, a transition metal complex, commonly copper-based, reversibly activates and deactivates the polymer chains by transferring a halogen atom. mdpi.com This controlled process allows for the synthesis of a wide range of functional polymers, including block copolymers, star polymers, and graft copolymers. cmu.edu

Bis(2-bromoethyl) sulfone's structure allows it to act as a bifunctional initiator, enabling the growth of polymer chains from both ends simultaneously. This can lead to the formation of telechelic polymers or be used to create block copolymers. For example, a bromo-functionalized poly(arylene ether sulfone) has been used as a macroinitiator for the ATRP of styrene (B11656) to create graft copolymers. mdpi.com

Furthermore, specialized ATRP initiators containing sulfone functionalities have been developed for specific applications. For instance, a bis-sulfone ATRP initiator has been synthesized for the direct production of disulfide-bridging trehalose (B1683222) polymers. rsc.org These polymers were then successfully conjugated to antibodies and their fragments, demonstrating the utility of sulfone-containing initiators in creating advanced biomaterials. rsc.org This particular application, known as activators generated by electron transfer (AGET) ATRP, requires careful optimization of reaction conditions, as common ligands can be sensitive to the bis-sulfone group. rsc.org

The use of bromo-containing compounds like 2-bromoethyl ethyl sulfide (B99878) as chain-transfer agents in ATRP to create sulfur-containing polymers has also been noted. This highlights the versatility of the bromoethyl functionality in controlled radical polymerization processes.

Table 3: Components of a Typical ATRP System

| Component | Role | Example |

| Monomer | Building block of the polymer chain | Styrene, (Meth)acrylates cmu.edu |

| Initiator | Provides the initial radical and determines end-group functionality | Ethyl 2-bromoisobutyrate, Bis(2-bromoethyl) sulfone sigmaaldrich.com |

| Catalyst | Transition metal complex that mediates the halogen transfer | CuBr chemrestech.com |

| Ligand | Solubilizes the catalyst and adjusts its reactivity | Bipyridine chemrestech.com |

| Solvent | Dissolves the reaction components | Toluene (B28343), Dimethyl sulfoxide (B87167) mdpi.com |

Development of Novel Synthetic Reagents and Methodologies

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgajrconline.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecules and libraries of compounds, which is particularly beneficial in drug discovery. researchgate.nettaylorfrancis.comnih.gov

Bis(2-bromoethyl) sulfone, with its electrophilic carbon centers and the sulfone moiety, can serve as a valuable building block in MCRs for the synthesis of heterocyclic compounds. taylorfrancis.com The two bromoethyl groups provide reactive sites for nucleophilic attack, allowing for the formation of multiple new bonds in a single operation.

For instance, the reaction of bis(2-bromoethyl) sulfone with various nucleophiles can lead to the formation of diverse heterocyclic structures. While specific MCRs involving bis(2-bromoethyl) sulfone are not extensively detailed in the provided search results, analogous reactions highlight its potential. For example, three-component reactions involving alkenes, N-sulfonylhydrazones, and a bromine source like N-bromosuccinimide (NBS) have been developed to synthesize bromoethyl sulfonyl hydrazones. researchgate.net This demonstrates the principle of incorporating a bromoethyl sulfonyl moiety in a multi-component fashion.

The synthesis of various heterocyclic polymers through MCRs, known as multicomponent polymerizations (MCPs), underscores the utility of this approach in materials science. researchgate.net These reactions allow for the creation of polymers with unique mechanical, photophysical, and electrical properties due to their ring structures. researchgate.net Bis(2-bromoethyl) sulfone could potentially be used as a monomer in such polymerizations to introduce sulfone linkages into the polymer backbone.

The development of MCRs often focuses on creating libraries of bioactive molecules. taylorfrancis.comnih.gov The structural features of bis(2-bromoethyl) sulfone could be exploited to synthesize novel scaffolds for medicinal chemistry. For example, its reaction with dinucleophiles could lead to the formation of medium-sized rings containing a sulfone group, a structural motif of interest in drug design.

Table 4: Advantages of Multi-Component Reactions (MCRs)

| Advantage | Description |

| Efficiency | Multiple bonds are formed in a single operation, reducing the number of synthetic steps. frontiersin.org |

| Atom Economy | Most of the atoms from the starting materials are incorporated into the final product. researchgate.net |

| Operational Simplicity | "One-pot" reactions simplify purification and reduce waste. researchgate.net |

| Diversity | Allows for the rapid generation of libraries of structurally diverse compounds. nih.gov |

| Green Chemistry | Often involves mild reaction conditions and reduces solvent and energy consumption. frontiersin.org |

Design of Stereoselective Transformations Catalyzed by Sulfone Scaffolds

Chiral sulfones are recognized as important structural motifs in a wide array of pharmaceuticals, agrochemicals, and chiral ligands. rsc.orgnih.gov The development of catalytic enantioselective methods to synthesize these molecules is a significant area of research. nih.govrsc.org While bis(2-bromoethyl) sulfone itself is not a chiral catalyst, it can serve as a precursor for the synthesis of more complex sulfone-containing scaffolds that can be employed in stereoselective transformations.

The core concept involves utilizing the sulfone group as a key structural element within a chiral catalyst or ligand. The strong electron-withdrawing nature of the sulfone group can influence the electronic environment of a catalytic center, thereby affecting the stereochemical outcome of a reaction. researchgate.net

Recent advancements have focused on transition-metal-catalyzed and organocatalytic approaches to synthesize chiral sulfones. nih.gov For example, proline-derived organocatalysts featuring a sulfonamide scaffold have been developed for enantioselective aldol (B89426) and Michael reactions. nih.gov These catalysts create a defined chiral environment that directs the approach of the reactants, leading to high levels of stereocontrol. nih.gov

In the realm of transition metal catalysis, chiral ligands are crucial for achieving enantioselectivity. Ligand engineering, where the structure of the ligand is systematically modified, is often necessary to optimize both the regio- and enantioselectivity of a transformation. nih.gov For instance, the palladium-catalyzed stereoselective formation of allylic sulfones required the development of specific phosphoramidite (B1245037) ligands to achieve high levels of control. nih.gov

While the direct use of bis(2-bromoethyl) sulfone as a scaffold for catalysis is not explicitly documented, its chemical handles (the bromoethyl groups) provide a means to attach it to or build it into a larger chiral framework. By reacting bis(2-bromoethyl) sulfone with chiral amines or alcohols, for example, one could construct novel chiral ligands where the sulfone group is strategically positioned to influence the catalytic process. These new ligands could then be complexed with transition metals to catalyze a variety of stereoselective reactions, such as hydrogenations, cycloadditions, or cross-coupling reactions. nih.govresearchgate.net

The development of new catalytic systems is an ongoing effort in organic synthesis. The exploration of sulfone-containing scaffolds, potentially derived from readily available starting materials like bis(2-bromoethyl) sulfone, represents a promising avenue for discovering novel and effective catalysts for stereoselective transformations.

Table 5: Selected Methods for Stereoselective Sulfone Synthesis

| Catalytic System | Reaction Type | Key Feature |

| Photoactive EDA Complex + Chiral Ni Catalyst | Radical Addition | Enantioselective addition of sulfonyl radicals to α,β-unsaturated compounds. rsc.org |

| Proline Sulfonamide Organocatalyst | Aldol Reaction | High diastereoselectivity and enantioselectivity through a defined hydrogen-bonding network. nih.gov |

| Palladium/Phosphoramidite Ligand | Allylic Substitution | Ligand-controlled regio- and enantioselectivity in the formation of allylic sulfones. nih.gov |

| Transition Metal Complexes (Pd, Rh, Ir) | Asymmetric Hydrosulfonylation | Direct synthesis of chiral allyl sulfones from 1,3-dienes. researchgate.net |

Q & A

What are the optimal synthetic routes for bis(2-bromoethyl) sulfone to minimize brominated by-products?

Level: Basic

Methodological Answer:

Bis(2-bromoethyl) sulfone is typically synthesized via sulfonation followed by bromination. To minimize brominated by-products (e.g., di- or tri-brominated impurities), controlled stoichiometry and reaction temperature are critical. For example, using a stepwise bromination process at 0–5°C with slow addition of brominating agents (e.g., HBr or Br₂) can reduce over-bromination. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography improves yield . Comparative studies using NMR (¹H, ¹³C) and mass spectrometry are essential to verify purity .

How can researchers characterize the structural and thermal stability of bis(2-bromoethyl) sulfone?

Level: Basic

Methodological Answer:

- Structural Analysis: X-ray crystallography resolves molecular geometry, while FT-IR identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹). NMR spectroscopy (¹H/¹³C) confirms the absence of undesired isomers or bromination at non-target positions .

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen/air assesses decomposition thresholds. Differential scanning calorimetry (DSC) detects phase transitions. For bis(2-bromoethyl) sulfone, decomposition typically occurs above 200°C, influenced by substituent electronic effects .

What advanced strategies exist to incorporate bis(2-bromoethyl) sulfone into flame-retardant or proton-conductive polymers?

Level: Advanced

Methodological Answer:

- Flame Retardancy: Bis(2-bromoethyl) sulfone’s bromine and sulfone groups synergize with phosphorus-based monomers to enhance flame retardancy. For example, copolymerization with acrylates (e.g., bis(acryloxyethyldiphenyl phosphate)sulfone) improves char formation and reduces heat release rates. Combustion tests (e.g., cone calorimetry) and limiting oxygen index (LOI) measurements quantify performance .

- Proton Conductivity: Sulfone groups can anchor water molecules in polymer electrolytes. Blending bis(2-bromoethyl) sulfone with sulfonated poly(ether ether ketone) (SPEEK) increases proton conductivity at low humidity. Electrochemical impedance spectroscopy (EIS) at varying temperatures (e.g., 30–120°C) evaluates conductivity under fuel cell conditions .

How does the reactivity of bis(2-bromoethyl) sulfone vary under nucleophilic vs. electrophilic conditions?

Level: Advanced

Methodological Answer:

- Nucleophilic Substitution: The bromine atoms undergo SN2 reactions with amines or thiols (e.g., in crosslinking polymers). Kinetic studies using polar aprotic solvents (e.g., DMF) at 60–80°C show faster substitution rates compared to aliphatic bromides due to sulfone’s electron-withdrawing effects .

- Electrophilic Reactions: Sulfone’s electron-deficient aromatic rings participate in Friedel-Crafts alkylation. For example, coupling with benzene derivatives in the presence of AlCl₃ yields diaryl sulfones. GC-MS monitors reaction progress and identifies side products .

How can researchers resolve contradictions in reported solubility and reactivity data for bis(2-bromoethyl) sulfone?

Level: Advanced

Methodological Answer:

Contradictions often arise from impurities or solvent polarity effects. Systematic approaches include:

- Solubility Studies: Test solubility in a solvent series (e.g., hexane → DMSO) using UV-Vis spectroscopy or gravimetry. For instance, bis(2-bromoethyl) sulfone is sparingly soluble in water but dissolves in chlorinated solvents .

- Reactivity Validation: Reproduce key reactions (e.g., nucleophilic substitution) under standardized conditions (temperature, solvent, molar ratios). Compare yields and by-products via HPLC or LC-MS. Discrepancies may stem from trace moisture or catalytic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.